molecular formula C34H30Cl2N6O2 B13773485 Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride CAS No. 68772-47-4

Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride

Cat. No.: B13773485
CAS No.: 68772-47-4
M. Wt: 625.5 g/mol
InChI Key: NYJJPMLLUPYYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride is a complex organic compound with the molecular formula C34H30Cl2N6O2 . This compound is known for its unique structure, which includes an acridinium core, amino groups, and pyridinium moieties. It has significant applications in various scientific fields due to its chemical properties.

Preparation Methods

The synthesis of Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and as a fluorescent marker due to its unique optical properties.

    Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, Acridinium, 2-amino-10-methyl-9-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)anilino)-, dichloride stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other acridinium derivatives and pyridinium-based molecules, which may have different applications and reactivity profiles .

Properties

CAS No.

68772-47-4

Molecular Formula

C34H30Cl2N6O2

Molecular Weight

625.5 g/mol

IUPAC Name

4-[(2-amino-10-methylacridin-10-ium-9-yl)amino]-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzamide;dichloride

InChI

InChI=1S/C34H28N6O2.2ClH/c1-39-19-5-6-27(21-39)38-34(42)23-11-16-26(17-12-23)37-33(41)22-9-14-25(15-10-22)36-32-28-7-3-4-8-30(28)40(2)31-18-13-24(35)20-29(31)32;;/h3-21H,35H2,1-2H3,(H-,37,38,41,42);2*1H

InChI Key

NYJJPMLLUPYYCI-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C6=CC=CC=C64)C)N.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.